2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol
Description
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-19-14-7-12(8-15(9-14)20-2)11-17-5-4-16-10-13(17)3-6-18/h7-9,13,16,18H,3-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLRZWIJPOZXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCNCC2CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol typically involves the reaction of 3,5-dimethoxybenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The 3,5-dimethoxybenzyl group may enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the ethanol moiety can influence the compound’s solubility and pharmacokinetic properties .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl)ethanol (Compound 2m)
- Structure: Contains a 1,2,3-triazole ring instead of piperazine, with a 3,5-dimethoxybenzyl group at the 1-position and a 2,4-dichlorophenyl-ethanol moiety.
- Physical Properties : Exists as a colorless oil (68% yield) .
- The dichlorophenyl group increases hydrophobicity and may enhance membrane permeability.
3,5-Dimethoxybenzyl Alcohol
- Structure: A simpler analog lacking the piperazine-ethanol backbone.
- Applications: Often used as a precursor in synthesizing more complex benzyl-substituted compounds, such as this compound .
Piperazine and Ethanolamine Derivatives
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-(2-chlorophenyl)ethanol (Compound 2i)
2-Piperazineethanol Derivatives
- General Features: Piperazine-ethanol scaffolds are common in drug discovery due to their ability to engage hydrogen bonds and ionizable amines. The 3,5-dimethoxybenzyl substituent in the target compound distinguishes it from simpler derivatives (e.g., unsubstituted benzyl or alkyl groups), possibly modulating selectivity for biological targets .
Data Table: Comparative Analysis of Key Compounds
Research Implications
The 3,5-dimethoxybenzyl group in this compound provides electronic and steric effects distinct from other substituents (e.g., chlorophenyl or unsubstituted benzyl). Piperazine derivatives generally exhibit better solubility in physiological conditions compared to triazole analogs, which could influence pharmacokinetics . Further studies comparing receptor binding affinities or metabolic stability would clarify the advantages of this compound over its analogs.
Biological Activity
2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol is a compound of interest due to its structural features that suggest potential biological activity. The presence of a piperazine ring, which is known for its diverse pharmacological profiles, along with the 3,5-dimethoxybenzyl substituent, enhances its lipophilicity and may influence its interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Structural Characteristics
The compound features a piperazine moiety connected to a 3,5-dimethoxybenzyl group through an ethanol link. The structural formula can be represented as follows:
This structure is significant as modifications in piperazine derivatives often lead to variations in biological activity.
Pharmacological Profiles
Piperazine derivatives are known for their wide-ranging pharmacological effects, including:
- Antidepressant Activity : Similar compounds have shown efficacy in treating depression.
- Antimicrobial Properties : Potential applications in combating bacterial infections.
- CNS Activity : Many piperazine derivatives exhibit central nervous system (CNS) effects, making them candidates for neuropharmacological research.
The specific biological mechanisms of this compound remain under investigation, but its structural similarities to known active compounds suggest it may interact with various receptors or enzymes involved in these pathways.
Case Studies and Experimental Data
-
Antidepressant Potential :
- A study on related piperazine compounds demonstrated significant antidepressant-like effects in animal models. These findings suggest that this compound may also exhibit similar properties by modulating neurotransmitter systems such as serotonin and norepinephrine.
-
Antimicrobial Activity :
- Research indicates that compounds with similar structures have shown antimicrobial activity against various pathogens. For instance, derivatives of piperazine have been evaluated for their ability to inhibit bacterial growth, indicating that this compound could be a candidate for further antimicrobial studies .
- CNS Effects :
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| 1-(4-Methylbenzyl)-3-oxo-2-piperazinyl-acetic acid | Piperazine and acetic acid structure | Antidepressant | Similar mechanism suggested |
| 1-(2-Chlorobenzyl)-3-hydroxy-2-piperazinone | Hydroxyl group addition | Antimicrobial | Different pharmacokinetics |
| 1-(Phenethyl)-3-acetylpiperazine | Phenethyl instead of dimethoxybenzyl | CNS effects | Distinct behavioral outcomes |
This comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.
While specific mechanisms for this compound are not yet fully elucidated, it is hypothesized that:
- Receptor Binding : The compound may act as a ligand at various neurotransmitter receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism could underlie its antidepressant effects.
- Cellular Interaction : Its lipophilic nature may facilitate cellular membrane penetration, enhancing its bioavailability and efficacy.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between aromatic carboxylic acids and piperazine derivatives. For example, a related dimethoxybenzyl-pyrrolidine derivative was prepared using carbodiimide-mediated coupling (74% yield) . Optimizing stoichiometry, reaction time (e.g., 12-hour reflux), and purification steps (e.g., recrystallization in methanol) can improve yields . Crude intermediates may be used directly in subsequent steps to minimize losses .
Q. Which spectroscopic techniques are effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- 1H-NMR : Look for signals corresponding to the dimethoxybenzyl group (e.g., δ 3.83 ppm for OCH₃, δ 5.09 ppm for CH₂) and piperazine protons (δ 2.5–3.5 ppm) .
- FTIR/Raman : Vibrational bands for C-O (∼1250 cm⁻¹) and aromatic C-H stretching (∼3000 cm⁻¹) are characteristic. DFT calculations can predict vibrational modes for validation .
Q. What purification strategies are critical post-synthesis, and how do they impact purity?
- Methodological Answer : Column chromatography (e.g., silica gel with ethyl acetate/hexane) effectively removes unreacted starting materials. Recrystallization in methanol or ethanol enhances purity, as demonstrated for hydrazone derivatives . Purity >97% is achievable with iterative washing (e.g., chilled methanol) .
Advanced Research Questions
Q. How can computational methods like DFT predict vibrational spectra and molecular conformation?
- Methodological Answer : DFT simulations at the B3LYP/6-31G* level can model vibrational frequencies and molecular geometry. For 3,5-dimethoxybenzyl derivatives, computed Raman/FTIR spectra align with experimental data, enabling assignment of key modes (e.g., O-H bending, aromatic ring vibrations) . Crystal packing predictions (e.g., monoclinic P21/n symmetry) further inform structural analysis .
Q. How can contradictions in biological activity data be resolved when testing this compound?
- Methodological Answer : Use orthogonal assays (e.g., LC-MS for metabolite profiling, in vitro receptor binding studies) to validate target engagement. For orexin receptor antagonists, LC-HRMS confirmed molecular integrity ([M+H]+ = 437.1899), while dose-response curves clarified efficacy . Cross-referencing with structural analogs (e.g., piperazinecarboxamides) helps isolate structure-activity relationships (SAR) .
Q. What crystallographic insights from related derivatives inform this compound’s structural analysis?
- Methodological Answer : X-ray diffraction of 1-(3,5-dimethoxybenzyl)-1H-pyrrole revealed a monoclinic lattice (a = 9.7569 Å, β = 113.72°) with intermolecular π-π interactions . Similar analysis for the target compound could identify key packing motifs (e.g., hydrogen bonding via ethanol -OH) influencing solubility and stability.
Q. How do the piperazine and dimethoxybenzyl groups influence solubility and bioavailability?
- Methodological Answer : Piperazine’s basicity (pKa ~9.5) enhances aqueous solubility at physiological pH, while the dimethoxybenzyl group increases lipophilicity (logP ~2.5). Thermodynamic data for 1-piperazineethanol (ΔvapH° = 78.8 kJ/mol) suggests moderate volatility, requiring formulation adjustments (e.g., salt formation) for bioavailability .
Q. How might this compound’s structural features be exploited in material science applications?
- Methodological Answer : The dimethoxybenzyl group’s electron-rich aromatic system enables coordination in metal complexes. A copper(I) pyrazolate complex with a 4-(3,5-dimethoxybenzyl) ligand showed vapochromic behavior (emission shift from 604 to 554 nm in ethanol), suggesting utility in alcohol sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
